molecular formula C8H6IN3O2 B6178972 methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 2613383-34-7

methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No. B6178972
CAS RN: 2613383-34-7
M. Wt: 303.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate” is a chemical compound. It belongs to the class of heterocyclic compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolopyridine core, which is a bicyclic heterocyclic compound . It presents two possible tautomeric forms: the 1H- and 2H-isomers .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 303.06 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Safety and Hazards

The safety information for “methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate” and similar compounds could involve further exploration of their synthetic strategies and biomedical applications . Their close similarity with the purine bases adenine and guanine suggests potential applications in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "3-amino-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-amino-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry under vacuum", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2613383-34-7

Molecular Formula

C8H6IN3O2

Molecular Weight

303.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.